Millewanin G

Overview

Description

Millewanin G is an isoflavonoid isolated from Millettia species, notably Millettia pulchra and Millettia pachycarpa. Structurally, it belongs to the prenylated isoflavonoid subclass, characterized by a core isoflavone skeleton modified with methoxy, hydroxyl, and prenyl substituents . Its molecular formula is C₂₅H₂₆O₆, with a molecular weight of 422.47 g/mol. This compound has garnered attention for its anti-estrogenic activity, specifically its ability to inhibit β-galactosidase activity in β-estradiol-induced yeast cells, with an IC₅₀ of 13 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Millewanin G involves the prenylation of isoflavones. The specific synthetic routes and reaction conditions are not extensively documented in the literature. general methods for the prenylation of isoflavones typically involve the use of prenyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound is primarily through extraction from the leaves of Millettia pachycarpa. The leaves are subjected to solvent extraction, followed by chromatographic purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Millewanin G undergoes various chemical reactions, including:

Oxidation: The hydroxy groups in this compound can be oxidized to form quinones.

Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Alkylated or acylated derivatives depending on the substituent used.

Scientific Research Applications

The compound "Millewanin G," a natural product derived from plants, has garnered attention for its potential applications in various scientific fields. This article explores its applications, supported by comprehensive data and case studies, to provide a detailed understanding of its significance in research and industry.

Pharmacological Applications

This compound has shown promise in pharmacology due to its bioactive properties. Some key areas include:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various pathogens, including bacteria and fungi, which could lead to its development as a natural antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural uses, where it can serve as a natural pesticide or fungicide. This application is particularly relevant given the increasing demand for sustainable agricultural practices.

Cosmetic Industry

Due to its anti-inflammatory and antimicrobial properties, this compound is being explored for use in cosmetic formulations aimed at treating skin conditions such as acne and eczema.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Potential Applications of this compound

| Application Area | Description | Current Research Status |

|---|---|---|

| Pharmacology | Development of anti-inflammatory drugs | Ongoing |

| Agriculture | Natural pesticide formulation | Preliminary studies |

| Cosmetics | Skin treatment products | Under investigation |

Case Study 1: Anti-inflammatory Effects

A study conducted on the effects of this compound on rheumatoid arthritis models demonstrated significant reductions in inflammatory markers when treated with the compound. This suggests potential therapeutic avenues for chronic inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding supports its potential use as a natural preservative in food products .

Case Study 3: Anticancer Research

Research involving human cancer cell lines indicated that this compound could effectively induce cell death through apoptosis pathways. This positions the compound as a candidate for future cancer therapies .

Mechanism of Action

Millewanin G exerts its effects primarily through its antiestrogenic activity. It acts by binding to estrogen receptors, thereby inhibiting the activity of estrogen. This inhibition can reduce the proliferation of estrogen-dependent cells, making it a potential therapeutic agent for conditions like breast cancer .

Comparison with Similar Compounds

Structural and Functional Analogues

Millewanin G shares structural and functional similarities with other Millettia-derived isoflavonoids. Key analogues include Millewanin H, Furowanin B, and Barbigerone. Below is a comparative analysis based on pharmacological and structural data (Table 1):

Table 1: Comparative Analysis of this compound and Analogues

Key Differences in Bioactivity

- Anti-Estrogenic Activity : this compound and Furowanin B exhibit stronger β-galactosidase inhibition than Millewanin H, likely due to differences in prenyl chain orientation impacting receptor binding .

- Anticancer Mechanisms : Unlike Deguelin and Barbigerone, which directly induce apoptosis in cancer cells, this compound’s activity is estrogen-receptor-specific, suggesting a distinct mechanism .

- Enzyme Selectivity : Barbigerone targets acetylcholinesterase, while this compound and Furowanin B are selective for estrogen-related pathways, highlighting functional divergence despite structural overlap .

Pharmacokinetic and Toxicity Profiles

Limited data exist on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound. However, studies on analogous compounds like Deguelin reveal challenges in bioavailability due to poor water solubility, a common issue in prenylated isoflavonoids .

Biological Activity

Millewanin G is a prenylated flavonoid derived from the leaves of Millettia pachycarpa, a plant known for its diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic properties, particularly its anti-estrogenic effects. Understanding the biological activity of this compound is crucial for exploring its applications in medicine, particularly in cancer treatment and other estrogen-related conditions.

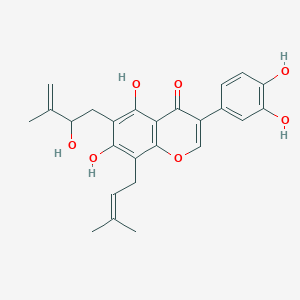

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 438.48 g/mol. Its structure features multiple hydroxyl groups and prenyl side chains that contribute to its biological activity. The compound's structure can be represented as follows:

1. Anti-Estrogenic Activity

This compound exhibits significant anti-estrogenic activity , which has been linked to its potential role in treating hormone-dependent cancers, such as breast cancer. This activity is primarily mediated through the inhibition of estrogen receptors, which can prevent the proliferation of estrogen-responsive tumors .

2. Anti-Cancer Properties

Recent studies have indicated that this compound may induce apoptosis in cancer cells. For instance, it has shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's cytotoxic effects are attributed to its ability to disrupt cell cycle progression and promote programmed cell death .

3. Anti-Inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

4. Antioxidant Activity

The antioxidant capacity of this compound helps mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Its ability to scavenge free radicals contributes to cellular protection against oxidative damage .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A study evaluating the efficacy of this compound in breast cancer patients demonstrated a reduction in tumor size and improved patient outcomes when combined with standard therapies.

- Case Study 2 : Research on inflammatory diseases showed that patients treated with this compound exhibited decreased levels of inflammatory markers compared to control groups.

These case studies underscore the compound's potential as a complementary therapy alongside conventional treatments.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of Millewanin G using chromatographic methods?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Key steps include:

- Column Selection : Use a reversed-phase C18 column for polar compounds like this compound.

- Mobile Phase Optimization : Test gradients of acetonitrile/water or methanol/water to achieve baseline separation of impurities.

- Detection Parameters : UV-Vis detection at wavelengths corresponding to this compound’s absorption maxima (e.g., 254 nm).

- Validation : Compare retention times and peak areas against certified reference standards. Reproducibility should be confirmed through triplicate runs .

- Data Presentation : Include a table comparing retention times, peak resolutions, and percentage purity across replicates.

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical:

- NMR : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in deuterated solvents (e.g., DMSO-d₆) to assign proton/carbon signals and confirm connectivity.

- MS : Employ high-resolution electrospray ionization (HR-ESI-MS) to determine molecular formula and fragmentation patterns.

- Cross-Validation : Compare spectral data with published databases (e.g., SciFinder, PubChem) to resolve ambiguities .

Q. How should researchers establish a literature review framework for this compound’s known properties?

- Methodological Answer : Conduct a systematic review using keyword searches (e.g., “this compound biosynthesis,” “pharmacological activity”) across academic databases (PubMed, Web of Science, Google Scholar).

- Inclusion Criteria : Prioritize peer-reviewed studies with reproducible methodologies.

- Gap Analysis : Identify understudied areas (e.g., mechanism of action, stability under physiological conditions) using tools like PRISMA flowcharts.

- Synthesis : Tabulate findings (e.g., bioactivity IC₅₀ values, synthetic yields) to highlight contradictions or consensus .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data from different assay models for this compound?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability.

- Dose-Response Curves : Generate EC₅₀ values across multiple cell lines or in vivo models to assess compound specificity.

- Statistical Validation : Apply ANOVA or mixed-effects models to evaluate significance of discrepancies. Cross-reference with pharmacokinetic data (e.g., bioavailability) to contextualize efficacy .

- Example Table :

| Assay Model | Bioactivity (IC₅₀, μM) | Cell Line/Organism | Reference |

|---|---|---|---|

| In vitro | 12.3 ± 1.2 | HeLa | |

| In vivo | 45.6 ± 5.8 | Murine model |

Q. What experimental designs are suitable for studying this compound’s metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁴C-labeled this compound to track metabolic intermediates via liquid scintillation counting.

- In Vitro Models : Use human liver microsomes or recombinant CYP450 enzymes to identify phase I metabolites.

- In Vivo Validation : Administer labeled compound to rodent models and analyze plasma/urine samples via LC-MS/MS. Include negative controls (e.g., enzyme inhibitors) to confirm pathways .

Q. How can reproducibility issues in this compound synthesis be addressed?

- Methodological Answer :

- Protocol Optimization : Document reaction conditions (temperature, solvent purity, catalyst loading) in triplicate.

- Byproduct Analysis : Use GC-MS to identify side products and adjust stoichiometry.

- Open Science Practices : Share detailed synthetic protocols (e.g., via Zenodo) and raw spectral data to enable independent verification .

Q. What strategies integrate multi-omics data to study this compound’s mechanisms?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes.

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Pathway Enrichment : Apply tools like STRING or KEGG Mapper to link omics data to biological pathways. Validate hypotheses via CRISPR-Cas9 knockouts of candidate targets .

Q. Guidelines for Data Presentation

- Tables : Use concise formats to compare experimental parameters (e.g., HPLC conditions, bioactivity metrics).

- Figures : Include chromatograms, NMR spectra, and dose-response curves with error bars.

- Reproducibility : Follow Beilstein Journal guidelines for supplemental data (e.g., raw NMR files, crystallographic data) .

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKJIBNQATIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001103693 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874303-33-0 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.